FXIa-IN-1 (EP-7041) Binding Mechanism: Covalent Inhibition vs. Reversible Antagonists
FXIa-IN-1 is reported as a potent β-lactam covalent heparin-derived factor XIa inhibitor [1]. This covalent mechanism differentiates it from many in-class FXIa inhibitors which act reversibly. For instance, the comparator compound BMS-962212 is described as a reversible, small-molecule FXIa inhibitor with a Ki of 0.7 nM . The covalent binding of FXIa-IN-1 ensures sustained target engagement for the duration of its pharmacokinetic presence, a feature not present in reversible inhibitors like BMS-962212 [2].
| Evidence Dimension | Binding Mechanism |
|---|---|
| Target Compound Data | Covalent, β-lactam heparin-derived |
| Comparator Or Baseline | BMS-962212: Reversible small molecule (Ki = 0.7 nM) |
| Quantified Difference | Mechanistic class difference; not directly comparable in a single assay. |
| Conditions | Review of reported chemical and pharmacological classifications. |
Why This Matters
The covalent mechanism of FXIa-IN-1 ensures irreversible target inactivation during its PK lifetime, providing sustained pharmacodynamic effect relative to reversible inhibitors that are subject to rapid equilibrium-driven dissociation.
- [1] GtoPdb. EP-7041 Ligand Page. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Singh J, et al. The resurgence of covalent drugs. Nat Rev Drug Discov. 2011;10(4):307-317. View Source
